methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a pyran ring, and a furan ring
Preparation Methods
The synthesis of methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate typically involves a multi-step process. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-chlorophenylamine with formaldehyde and piperazine under controlled conditions.
Synthesis of the Pyran Ring: The piperazine derivative is then reacted with a suitable aldehyde to form the pyran ring through a cyclization reaction.
Formation of the Furan Ring: The final step involves the esterification of the furan ring with the pyran-piperazine intermediate to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring and exhibits antibacterial activity.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct pharmacological and material properties.
Properties
Molecular Formula |
C23H23ClN2O6 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
methyl 5-[[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H23ClN2O6/c1-29-23(28)21-6-5-18(32-21)14-31-22-15-30-19(12-20(22)27)13-25-7-9-26(10-8-25)17-4-2-3-16(24)11-17/h2-6,11-12,15H,7-10,13-14H2,1H3 |
InChI Key |
DRNDVHCZXMCUBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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